N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound has been described in a study . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to create a new class of GIRK1/2 activators . The synthetic chemistry work was performed by Lauren Lesiak and Christopher D. Aretz .Chemical Reactions Analysis
The compound has been used in the synthesis of a new class of GIRK1/2 activators . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to create these activators .Scientific Research Applications
GIRK Channel Activators
The compound has been used in the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This application is significant in the field of neuroscience, as GIRK channels play a crucial role in regulating neuronal excitability and heart rate.
Drug Development
The compound has potential applications in medical research, particularly in drug development. It has been investigated for its role in the treatment of neurodegenerative diseases and cancer. This opens up possibilities for the development of new therapeutic strategies.
Pesticide Synthesis
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, a derivative of the compound, is an effective fungicide with selective action . This application is important in agriculture, helping to protect crops from fungal diseases.
Antioxidant Applications
Metal salts of heterocyclic dithiocarbamates, which can be synthesized from the compound, have potential applications as antioxidants . This could be beneficial in various fields, including food preservation, cosmetics, and pharmaceuticals.
Synthesis Optimization
The compound has been used in studies aimed at optimizing the synthesis of dithiocarbamates . These studies are crucial for improving the efficiency and yield of chemical reactions in industrial applications.
Environmental Research
The compound has potential applications in environmental research. Its properties and effects on the environment can be studied to assess its safety and impact.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4). GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation. The activation of these channels can modulate the excitability of cells .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and has potential implications for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It is noted that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.
Result of Action
The activation of GIRK1/2 channels by this compound can lead to changes in cell excitability . This could potentially influence various physiological processes and disease states, including pain perception, epilepsy, reward/addiction, and anxiety .
Future Directions
The compound has potential applications in various fields, including medicine, electronics, and materials science. It has been used in the synthesis of a new class of GIRK1/2 activators , suggesting potential future directions in the development of treatments for conditions related to GIRK channels .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-8(10)9(2)7-4-5-13(11,12)6-7/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKOANLTAGSINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide |
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